Atractylenolide II is a bioactive compound derived from the dried rhizome of Atractylodes macrocephala, a plant widely used in traditional Chinese medicine. This compound belongs to the class of sesquiterpene lactones, characterized by a unique tricyclic structure that distinguishes it from other similar compounds. Atractylenolide II is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Its chemical formula is , and it has been the subject of extensive research due to its therapeutic potential in various medical conditions .
Atractylenolide II exhibits significant biological activities:
The synthesis of Atractylenolide II can be achieved through several methods:
Atractylenolide II has various applications in medicine and pharmacology:
Research on the interactions of Atractylenolide II with other compounds indicates that it may influence various signaling pathways:
Atractylenolide II is part of a family of compounds known as atractylenolides, which includes Atractylenolide I and Atractylenolide III. Here is a comparison highlighting their uniqueness:
| Compound | Structure Type | Major Activities | Unique Features |
|---|---|---|---|
| Atractylenolide I | Sesquiterpene Lactone | Anti-inflammatory, neuroprotective | More potent anti-inflammatory effects |
| Atractylenolide II | Sesquiterpene Lactone | Anti-cancer, anti-inflammatory | Induces apoptosis via PADI3 pathway |
| Atractylenolide III | Sesquiterpene Lactone | Anti-cancer, anti-inflammatory | Less stable; can convert to other forms |
Other similar compounds include:
These compounds share structural similarities but differ in their biological activities and mechanisms of action. The unique properties of Atractylenolide II make it a significant focus for further research into its therapeutic applications .
Atractylenolide-II occurs naturally in Atractylodes macrocephala rhizomes alongside its analogs atractylenolide-I and -III, with concentrations influenced by environmental factors such as soil composition, cultivation methods, and geographic location. Quantitative analyses of Korean and Chinese A. japonica samples demonstrate a 11- to 26-fold variation in atractylenolide content across populations, with atractylenolide-III typically dominating followed by atractylenolide-II and -I.
The biosynthetic pathway involves enzymatic oxidation of the precursor compound atractylon through cytochrome P450-mediated reactions. Experimental models using iron(IV)-oxo porphyrin π-cation radicals—biomimetics of CYP450 enzymes—demonstrate that atractylenolide-II undergoes hydroxylation at C-8 to form atractylenolide-III, which subsequently dehydrates to produce atractylenolide-I. This conversion cascade follows hydrogen atom abstraction and oxygen rebound mechanisms, with kinetic studies confirming the preferential formation of atractylenolide-III under physiological conditions.
The structural relationships among atractylenolides derive from their oxygenation patterns and lactone ring configurations:
Mass spectrometry analyses (m/z 231.00 → 185.09 for atractylenolide-II vs. m/z 249.00 → 203.09 for atractylenolide-III) provide distinct fragmentation patterns for differentiation. Nuclear magnetic resonance spectroscopy further resolves structural variations through characteristic chemical shifts, particularly in the C-8 and C-15 regions.
Atractylenolide-II demonstrates potent anti-inflammatory properties through the targeted inhibition of Nuclear Factor-Kappa B signaling pathways in macrophage-mediated inflammatory responses. The compound exerts its therapeutic effects by interfering with multiple components of the Nuclear Factor-Kappa B activation cascade, ultimately leading to reduced production of pro-inflammatory mediators and enhanced resolution of inflammatory processes.
Molecular Mechanisms of Nuclear Factor-Kappa B Inhibition
Research investigations have established that Atractylenolide-II effectively suppresses Nuclear Factor-Kappa B activation through several distinct molecular mechanisms [1] [2]. In breast cancer cell models, treatment with Atractylenolide-II at concentrations ranging from 35 to 70 μM resulted in significant reductions in Nuclear Factor-Kappa B expression, accompanied by decreased levels of Inhibitor Kappa B Kinase-alpha and Cyclooxygenase-2 [1]. The compound's inhibitory effects on Nuclear Factor-Kappa B transcriptional activity were confirmed through luciferase reporter assays, demonstrating its capacity to block Nuclear Factor-Kappa B-mediated gene transcription in both MCF-7 and MDA-MB-231 cell lines.
Studies examining the upstream regulatory mechanisms reveal that Atractylenolide-II interferes with Inhibitor Kappa B phosphorylation and degradation processes [1] [2]. In hepatocellular carcinoma models, Atractylenolide-II treatment significantly reduced the expression of Tumor Necrosis Factor Receptor Associated Factor 6, phosphorylated p65/p65 ratio, and phosphorylated Inhibitor Kappa B-alpha/Inhibitor Kappa B-alpha ratio [3] [4]. These findings indicate that the compound acts at multiple levels within the Nuclear Factor-Kappa B signaling cascade, preventing both the initial activation steps and the nuclear translocation of Nuclear Factor-Kappa B dimers.
Macrophage Polarization and Phenotypic Modulation
Atractylenolide-II exhibits remarkable capacity to modulate macrophage polarization states, promoting the transition from pro-inflammatory M2 phenotypes to anti-inflammatory M1 phenotypes [5]. In studies utilizing THP-1-derived macrophages co-cultured with gastric cancer cells, Atractylenolide-II treatment at concentrations of 50 to 200 mg/L significantly increased the expression of M1 macrophage surface markers, particularly CD86, while simultaneously reducing M2 macrophage markers such as CD206 [5].
The molecular basis for this polarization shift involves the suppression of phosphatidylinositol 3-kinase signaling pathways [5]. Western blot analysis revealed that Atractylenolide-II treatment resulted in decreased expression of phosphorylated phosphatidylinositol 3-kinase protein in macrophages, which correlates directly with the observed phenotypic changes. This phosphatidylinositol 3-kinase pathway inhibition appears to be a critical mechanism by which Atractylenolide-II redirects macrophage function toward pro-inflammatory, tumor-suppressive activities.
Inflammatory Mediator Regulation
The compound's effects on inflammatory mediator production represent a key aspect of its anti-inflammatory action. In lipopolysaccharide-stimulated macrophage models, Atractylenolide-II demonstrated dose-dependent inhibition of nitric oxide secretion [6]. Although the specific mechanisms underlying this nitric oxide suppression require further investigation, the observed effects suggest that Atractylenolide-II can effectively counteract inflammatory activation in macrophages.
Studies examining cytokine production profiles reveal that Atractylenolide-II treatment leads to significant alterations in pro-inflammatory and anti-inflammatory cytokine balance [5]. In macrophage polarization experiments, treatment with Atractylenolide-II resulted in increased expression of M1-associated cytokines including Tumor Necrosis Factor-alpha, Human Leukocyte Antigen-DRA, and CD80 at both messenger ribonucleic acid and protein levels. Conversely, the compound suppressed M2-associated cytokines such as Transforming Growth Factor-beta, Interleukin-10, and Interleukin-6, indicating a comprehensive shift in the inflammatory profile toward tumor-suppressive immunity.
The intricate relationship between Mitogen-Activated Protein Kinase signaling pathways and cytokine production represents a fundamental aspect of Atractylenolide-II's immunomodulatory effects. The compound demonstrates sophisticated regulatory control over multiple Mitogen-Activated Protein Kinase cascades, resulting in coordinated modulation of inflammatory cytokine networks and enhanced therapeutic outcomes.
Extracellular Signal-Regulated Kinase Pathway Modulation
Atractylenolide-II exerts profound effects on Extracellular Signal-Regulated Kinase signaling cascades, with distinct outcomes depending on cellular context and concentration parameters [7] [8] [9]. In mammary carcinogenesis models, Atractylenolide-II treatment activated Extracellular Signal-Regulated Kinase within the broader c-Jun N-terminal Kinase/Extracellular Signal-Regulated Kinase-Nuclear Factor Erythroid 2-Like 2-Antioxidant Response Element pathway, leading to enhanced cytoprotective responses and reduced inflammatory markers [7] [10].
Research utilizing glioblastoma cell models demonstrated that Atractylenolide-II treatment significantly increased phosphorylation of Extracellular Signal-Regulated Kinase, correlating with cell cycle arrest at G0/G1 phase and reduced expression of Cyclin A and Cyclin B [9]. These findings suggest that Atractylenolide-II-induced Extracellular Signal-Regulated Kinase activation can serve anti-proliferative functions, particularly in cancer cell contexts where controlled cell cycle progression is therapeutically beneficial.
Conversely, in gastric carcinoma cell lines, Atractylenolide-II treatment resulted in decreased phosphorylated Extracellular Signal-Regulated Kinase levels, accompanied by reduced cell proliferation and enhanced apoptosis [8]. This apparent contradiction highlights the context-dependent nature of Extracellular Signal-Regulated Kinase signaling and suggests that Atractylenolide-II may function as a sophisticated modulator capable of fine-tuning pathway activity based on cellular requirements.
p38 Mitogen-Activated Protein Kinase Activation and Stress Responses
The p38 Mitogen-Activated Protein Kinase pathway represents a critical target for Atractylenolide-II's therapeutic effects, particularly in contexts involving cellular stress and inflammatory responses [11] [9]. In radiation damage models, Atractylenolide-II treatment effectively upregulated p38 Mitogen-Activated Protein Kinase expression, which subsequently served as a regulator of Nuclear Factor Erythroid 2-Like 2 signaling cascades [11]. This p38-Nuclear Factor Erythroid 2-Like 2 axis proved essential for the compound's radioprotective effects, as treatment with p38 Mitogen-Activated Protein Kinase inhibitors significantly downregulated Nuclear Factor Erythroid 2-Like 2 and its downstream target genes.
Mechanistic studies reveal that Atractylenolide-II-induced p38 Mitogen-Activated Protein Kinase activation promotes the expression of critical antioxidant factors, including Heme Oxygenase-1 and NADPH Dehydrogenase Quinone Oxido-Reductase 1 [11]. These enzymes play fundamental roles in cellular defense against oxidative stress and inflammatory damage, suggesting that p38 pathway activation by Atractylenolide-II contributes to enhanced cellular resilience and reduced inflammatory burden.
Cytokine Network Regulation Through Mitogen-Activated Protein Kinase Crosstalk
The interconnected nature of Mitogen-Activated Protein Kinase signaling pathways enables Atractylenolide-II to orchestrate comprehensive changes in cytokine production profiles [7] [12]. In mammary epithelial cell models exposed to lipopolysaccharide-induced inflammation, Atractylenolide-II pretreatment significantly reduced levels of pro-inflammatory cytokines including Interleukin-6 and Interleukin-1 beta, while simultaneously increasing the glutathione/glutathione disulfide ratio as an indicator of enhanced antioxidant capacity [7].
Studies examining prostate cancer cell responses revealed that Atractylenolide-II treatment suppressed Interleukin-6 production through modulation of Janus Kinase 2/Signal Transducer and Activator of Transcription 3 signaling pathways [12]. This cytokine suppression correlated with enhanced apoptosis and cell cycle arrest, demonstrating the therapeutic potential of coordinated Mitogen-Activated Protein Kinase and cytokine regulation.
The compound's effects extend beyond individual cytokine suppression to encompass broader inflammatory network modulation. Research indicates that Atractylenolide-II treatment can simultaneously reduce multiple inflammatory markers while enhancing anti-inflammatory and cytoprotective factors [7] [11]. This comprehensive approach suggests that the compound functions as a systems-level regulator capable of rebalancing inflammatory networks toward resolution and tissue repair.
Temporal Dynamics and Concentration-Dependent Effects
The temporal dynamics of Mitogen-Activated Protein Kinase activation and cytokine production represent critical factors in Atractylenolide-II's therapeutic efficacy. Studies utilizing varying treatment durations demonstrate that optimal anti-inflammatory effects typically require sustained exposure periods, with significant effects observed after 24 to 48 hours of treatment [7] [8]. This time course suggests that the compound's primary mechanisms involve transcriptional and translational changes rather than immediate post-translational modifications.